![molecular formula C21H23N3O B2992677 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 514185-13-8](/img/structure/B2992677.png)
5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol
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Overview
Description
“5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol” is a chemical compound with the molecular formula C21H23N3O and a molecular weight of 333.435. It is a new 8-hydroxyquinoline-based piperazine .
Synthesis Analysis
This compound has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium . The synthesis process involves the condensation of properly substituted 4-piperazine with 5-chloromethyl-8-quinolinol in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound includes a benzylpiperazin-1-yl group attached to the 5th carbon of the quinolin-8-ol ring. Further structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis
In the context of corrosion inhibition, this compound has been found to increase its inhibition efficiency with increasing inhibitor concentration and to decrease with increasing temperature . It functions as a mixed type with predominance cathodic effect to an optimal concentration 10 –3 M at 298 K with an efficiency that reaches 96% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 333.435. More specific properties such as melting point, boiling point, solubility, etc., would require additional data or experimental analysis.Scientific Research Applications
Antibacterial Properties
Research highlights the antibacterial potential of derivatives similar to 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol. For instance, studies on derivatives of 8-hydroxyquinoline have shown promising activity against intra- and extracellular Gram-negative pathogens, such as Yersinia pseudotuberculosis and Chlamydia trachomatis, by inhibiting type III secretion systems (T3S) (Enquist et al., 2012). This suggests that compounds within this structural class could be potent antibacterial agents.
Anti-Inflammatory and Antipsychotic Applications
Compounds structurally related to 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol have shown significant anti-inflammatory properties in vivo. For example, certain H4 receptor ligands synthesized from the quinoxaline scaffold, akin to the chemical structure , have demonstrated promising results in reducing inflammation in rat models (Smits et al., 2008). Additionally, some arylpiperazine derivatives, featuring similar structural motifs, have been reported to exhibit an atypical antipsychotic profile, indicating potential applications in treating central nervous system disorders (Wu et al., 2019).
Antidepressant Activity
There is evidence to suggest that certain quinolin-8-ol derivatives possess antidepressant-like activity. A novel 5-HT3 receptor antagonist with structural similarities to 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol demonstrated antidepressant potential in rodent models of depression, highlighting the therapeutic potential of these compounds in mood disorder treatment (Mahesh et al., 2012).
Corrosion Inhibition
Interestingly, certain quinolin-8-ol analogs have been investigated for their corrosion inhibiting ability on steel in acidic environments, demonstrating that these compounds can effectively protect against corrosion, which might extend their applications beyond biomedical to industrial fields (Faydy et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol is carbon steel . This compound has been synthesized and examined as a corrosion inhibitor of carbon steel in a 1 M HCl medium .
Mode of Action
5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol interacts with its target by physisorption on the steel surface . The compound functions as a mixed type with a predominance cathodic effect to an optimal concentration 10 –3 M at 298 K . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. It forms a protective film on the carbon steel surface, which inhibits the corrosion process . The compound’s action on the corrosion process is significant during the adsorption process of inhibitors on metal surfaces .
Pharmacokinetics
The compound’s efficiency increases with concentration, indicating a dose-dependent effect .
Result of Action
The result of the compound’s action is the formation of a protective film on the carbon steel surface . This film inhibits the corrosion process, thereby protecting the carbon steel . The compound has shown an efficiency that reaches 96% at an optimal concentration .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and concentration . The inhibition efficiency of the compound was found to decrease with increasing temperature . This suggests that the compound may be less effective in high-temperature environments .
Future Directions
The compound has shown potential as a corrosion inhibitor . Future research could explore its effectiveness in other mediums and temperatures, and its potential applications in other fields. Additionally, further studies could investigate its potential biological activities, given that similar quinoline derivatives have shown a range of biological activities .
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-20-9-8-18(19-7-4-10-22-21(19)20)16-24-13-11-23(12-14-24)15-17-5-2-1-3-6-17/h1-10,25H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFNSYWZHJDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C4C=CC=NC4=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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